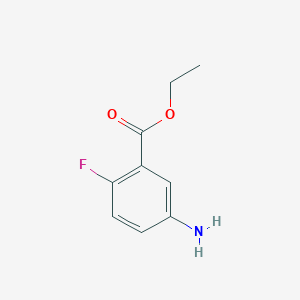

Ethyl 5-Amino-2-fluorobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 5-Amino-2-fluorobenzoate involves a series of chemical reactions starting from basic organic compounds to achieve the desired functionalized benzoate derivative. One approach to synthesizing related compounds includes using ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine to produce trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of Ethyl 5-Amino-2-fluorobenzoate and its derivatives has been studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is a common method to elucidate the crystal structure, revealing important details about molecular conformation and intermolecular interactions (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 5-Amino-2-fluorobenzoate undergoes various chemical reactions, including condensation, cyclocondensation, and others, to form complex molecules with potential biological activities. For instance, its reactivity has been exploited for synthesizing novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006).

Physical Properties Analysis

The physical properties of Ethyl 5-Amino-2-fluorobenzoate, such as melting point, solubility, and stability, are essential for its handling and application in various chemical syntheses. These properties are determined through experimental measurements and help in the formulation of handling and storage guidelines.

Chemical Properties Analysis

The chemical properties of Ethyl 5-Amino-2-fluorobenzoate, including its reactivity with different chemical reagents, stability under various conditions, and the formation of derivatives, are vital for its application in synthetic chemistry. Studies on related compounds show a wide range of reactions that can be utilized to synthesize complex molecules with desired functionalities (Wu et al., 2006).

Applications De Recherche Scientifique

Mycobacterium tuberculosis Inhibitors : Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, shows promising activity against Mycobacterium tuberculosis GyrB, a key enzyme in DNA gyrase, suggesting potential use in tuberculosis treatment (Jeankumar et al., 2013).

Neurodegenerative Disorders : A 5-(-fluoro)ethyl analogue of MK 801 was synthesized and labelled with 18F, allowing visualization of NMDA receptors in the brain. This is significant for potentially aiding in the treatment of stroke and neurodegenerative disorders (Denis & Crouzel, 1989).

Optimal Synthesis Route : A study focused on the optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to Ethyl 5-Amino-2-fluorobenzoate, yielding 81% of the target product (Yin Jian-zhong, 2010).

Cytotoxicity and TOP1-Targeting : Hydrophilic substituents at the 2-position of an ethyl group enhance biological activity in certain amino derivatives, suggesting potential in pharmacological applications (Sharma et al., 2009).

Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, which includes structures akin to Ethyl 5-Amino-2-fluorobenzoate, show promising antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

Breast and Ovarian Cancer Treatment : The lysyl amide prodrug of a benzothiazole derivative shows potential for clinical evaluation against breast and ovarian cancers, with manageable toxic side effects (Bradshaw et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAFCORMAIIDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623299 | |

| Record name | Ethyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Amino-2-fluorobenzoate | |

CAS RN |

123207-39-6 | |

| Record name | Ethyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)